molecular formula C19H24N2O4 B2663397 ethyl 4-[(7,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate CAS No. 844823-03-6

ethyl 4-[(7,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate

Cat. No.: B2663397
CAS No.: 844823-03-6
M. Wt: 344.411
InChI Key: HPRLVZGFPYLGCA-UHFFFAOYSA-N
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Description

Ethyl 4-[(7,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is a complex molecule that combines the structural features of coumarins and piperazines, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of ethyl 4-[(7,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate involves multiple steps. One common method includes the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . This is followed by the reaction with various sodium azides to form the desired compound. Industrial production methods often employ green chemistry principles, using green solvents and catalysts to minimize environmental impact .

Chemical Reactions Analysis

Ethyl 4-[(7,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium carbonate, propargyl bromide, and sodium azides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sodium azides typically results in the formation of triazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 4-[(7,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The coumarin moiety is known to inhibit enzymes such as DNA gyrase and COX, which are involved in DNA replication and inflammation, respectively . The piperazine ring enhances the compound’s ability to cross cell membranes and interact with intracellular targets .

Properties

IUPAC Name

ethyl 4-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-4-24-19(23)21-9-7-20(8-10-21)12-15-11-17(22)25-18-14(3)13(2)5-6-16(15)18/h5-6,11H,4,7-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRLVZGFPYLGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=C2C=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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